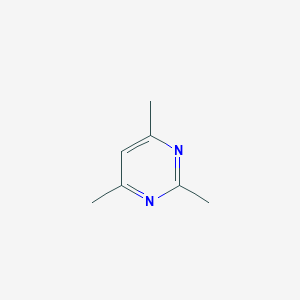

2,4,6-Trimethylpyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Heterocycles in Advanced Chemical Systems

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological and pharmacological activities. core.ac.ukgrowingscience.com The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA), specifically in the form of cytosine, thymine, and uracil. ignited.ingsconlinepress.comwikipedia.org This natural occurrence has spurred the development of numerous synthetic pyrimidine derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. ignited.ingsconlinepress.comjetir.org The versatility of the pyrimidine scaffold allows for the generation of a large number of structurally diverse derivatives, making it a valuable tool in drug discovery and development. core.ac.uk

The biological importance of pyrimidines extends to their presence in essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin. gsconlinepress.comresearchgate.net Furthermore, pyrimidine derivatives have been developed as antimetabolites, which are structurally similar to endogenous substances and can interfere with metabolic pathways. researchgate.net An early and notable example is 5-fluorouracil (B62378) (5-FU), a pyrimidine analog used in cancer chemotherapy. gsconlinepress.comresearchgate.net

Historical Context of 2,4,6-Trimethylpyrimidine Investigations

The systematic study of pyrimidines began in the late 19th century. In 1884, Pinner first synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the name "pyrimidin" in 1885. wikipedia.orgtezu.ernet.in The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Early research into pyrimidine derivatives was largely driven by their discovery as components of nucleic acids. numberanalytics.com The synthesis of barbituric acid from urea (B33335) and malonic acid in 1879 by Grimaux marked a significant step in the laboratory synthesis of pyrimidine derivatives. wikipedia.org

Investigations into specific derivatives like this compound have been more recent. For instance, studies have explored its reactions, such as the reaction with phenacyl bromide to yield a 6-azaindolizine structure. worktribe.com Other research has focused on the synthesis of related compounds, such as 2-hydroxy-4,5,6-trimethylpyrimidine, through the reaction of 3-methyl-2,4-pentanedione (B1204033) with urea. prepchem.com The reactivity of the methyl groups in this compound has also been a subject of study, with research showing that the methyl group at the 4-position can be selectively nitrosated. jst.go.jp

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | lookchem.comnih.gov |

| Molecular Weight | 122.17 g/mol | nih.gov |

| Melting Point | 47-48 °C | lookchem.com |

| Boiling Point | 160 °C | lookchem.com |

| Density | 0.979±0.06 g/cm³ (Predicted) | lookchem.com |

| pKa | 3.40±0.30 (Predicted) | lookchem.com |

| XLogP3-AA | 1.4 | nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

22114-27-8 |

|---|---|

Molekularformel |

C7H10N2 |

Molekulargewicht |

122.17g/mol |

IUPAC-Name |

2,4,6-trimethylpyrimidine |

InChI |

InChI=1S/C7H10N2/c1-5-4-6(2)9-7(3)8-5/h4H,1-3H3 |

InChI-Schlüssel |

HCATUIMBJIDQDT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)C)C |

Kanonische SMILES |

CC1=CC(=NC(=N1)C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,4,6 Trimethylpyrimidine and Its Derivatives

Direct Synthesis Routes to 2,4,6-Trimethylpyrimidine

The construction of the this compound core is most commonly achieved through classical condensation reactions that form the heterocyclic ring.

Condensation Reactions in Pyrimidine (B1678525) Core Formation

A primary and well-established method for synthesizing this compound is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.netresearchgate.net For the specific synthesis of this compound, acetylacetone (B45752) (2,4-pentanedione) is reacted with acetamidine (B91507) hydrochloride. wiley-vch.de This reaction is typically catalyzed by an acid or a base and proceeds through nucleophilic attack of the amidine on the diketone, followed by cyclization and dehydration to form the pyrimidine ring. slideshare.net The use of ethanol (B145695) or water as a solvent is common for this type of synthesis.

The general principle of pyrimidine synthesis often involves the cyclization of a β-dicarbonyl compound with a molecule containing an N-C-N fragment. wikipedia.org Variations of this approach have been developed to expand the diversity of substitution patterns on the pyrimidine ring. researchgate.net

Functionalization and Derivatization Strategies

Once the this compound core is obtained, its methyl groups offer reactive sites for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored properties.

Nitrosation Reactions at Methyl Positions: Formation of Aldoximes and Carbonitriles

The methyl groups of this compound, particularly at the 4- and 6-positions, are susceptible to nitrosation. Reaction with agents like ethyl nitrite (B80452) in the presence of a strong base such as an alkali amide in liquid ammonia (B1221849) selectively targets one of the methyl groups to form the corresponding aldoxime. jst.go.jp Specifically, the methyl group at the 4-position is preferentially nitrosated to yield 2,6-dimethyl-4-(hydroxyiminomethyl)pyrimidine. jst.go.jp

These aldoximes can be further converted into carbonitriles (cyanides). Heating the aldoxime with a dehydrating agent like phosphoryl chloride facilitates this transformation. jst.go.jp This two-step process provides a valuable route to introduce a cyano group onto the pyrimidine ring, a versatile functional group for further synthetic manipulations.

The action of aqueous sodium nitrite in an acidic solution on certain methylpyrimidines can also lead to attack at the methyl groups, resulting in the formation of (hydroxyiminomethyl)pyrimidines. rsc.org

Acylation and Benzoylation Reactions: Synthesis of Phenacyl Derivatives

Similar to nitrosation, the methyl groups of this compound can undergo acylation and benzoylation. The reaction of this compound with ethyl benzoate (B1203000) under basic conditions preferentially leads to the benzoylation of the methyl group at the 4-position, yielding a 4-phenacyl derivative. jst.go.jp This regioselectivity is analogous to that observed in nitrosation reactions. jst.go.jp The resulting phenacylpyrimidines are key intermediates for the synthesis of more complex heterocyclic systems.

Condensation Reactions with Carbonyl Compounds

The activated methyl groups of this compound can participate in condensation reactions with various carbonyl compounds, such as benzaldehyde (B42025) and ethyl oxalate. These reactions are crucial for extending the conjugation of the pyrimidine system and for creating larger, more complex molecular scaffolds.

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds. wikipedia.orgsigmaaldrich.com In the context of this compound, this reaction is employed to synthesize arylvinyl and tris(arylvinyl)pyrimidine derivatives. rsc.org The reaction involves the condensation of the methyl groups of the pyrimidine with aromatic aldehydes in the presence of a base. rsc.orgresearchgate.net

The synthesis of 2,4,6-tris(arylvinyl)pyrimidines can be challenging due to the limited accessibility of this compound itself and potential steric hindrance. rsc.org A common strategy involves a combination of Suzuki-Miyaura cross-coupling and Knoevenagel condensation reactions, starting from more readily available precursors like 2-chloro-4,6-dimethylpyrimidine. rsc.orgnih.gov This stepwise approach allows for the sequential and selective introduction of different arylvinyl groups. rsc.org For instance, tris(arylvinyl)pyrimidines with three different arms can be synthesized starting from 2,4-dichloro-6-methylpyrimidine. rsc.org The Knoevenagel condensation step is typically carried out using a base such as aqueous sodium hydroxide, often with a phase-transfer catalyst like Aliquat 336, or other base/solvent systems like potassium t-butoxide in THF or DMF. researchgate.netnih.gov The products of these condensations are usually obtained as the thermodynamically more stable E-stereoisomers. rsc.org

These arylvinylpyrimidine scaffolds are of significant interest for their photophysical properties and potential applications in optical materials. rsc.org

Claisen-like Condensations

The synthesis of the core this compound structure is classically achieved through a condensation reaction that, while not a true Claisen condensation involving two ester components, follows a similar principle of forming a new carbon-nitrogen ring system. The most prominent method is the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netwikipedia.orgmdpi.com

For the synthesis of this compound, the specific reactants are acetylacetone (2,4-pentanedione) and acetamidine. cdnsciencepub.com This reaction involves the nucleophilic attack of the amidine on the diketone, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The reaction can be catalyzed by either acids or bases and is a foundational method for creating a wide array of substituted pyrimidines. slideshare.net While effective, this traditional approach can sometimes be limited by low yields and harsh reaction conditions, prompting the development of modified strategies. researchgate.net

The mechanism for the reaction between acetylacetone and amidines like acetamidine has been studied in detail, identifying key intermediates such as ring-closed dihydroxytetrahydropyrimidines and open-chain enamides en route to the final product. cdnsciencepub.com

Reaction Scheme for Pinner Synthesis of this compound:

Reactant 1: Acetylacetone (a 1,3-diketone) wikipedia.org

Reactant 2: Acetamidine cdnsciencepub.com

Product: this compound cdnsciencepub.com

General Conditions: Acidic or basic catalysis, often performed in ethanol or water at reflux temperatures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Substituted Pyrimidines

Cross-coupling reactions are powerful tools for creating carbon-carbon bonds and introducing diverse substituents onto a pre-existing pyrimidine core. The Suzuki-Miyaura reaction is particularly notable for its tolerance of various functional groups and the use of stable, low-toxicity organoboron reagents. researchgate.netslideshare.net This method is widely used for the arylation or alkenylation of halogenated pyrimidines. slideshare.net

The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to couple a halogenated pyrimidine with an aryl or alkenylboronic acid in the presence of a base. slideshare.net The reactivity of different positions on the pyrimidine ring can be exploited for selective functionalization. For instance, in the coupling of 2,4,6-trichloropyrimidine, the reaction often occurs preferentially at the C4-position. slideshare.net

Research has shown that electron-rich boronic acids tend to produce good product yields. The choice of catalyst, base, and solvent is crucial and often requires optimization for specific substrates. mdpi.com

| Halogenated Pyrimidine | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyrimidine | trans-Heptenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Not specified | Toluene | 57% | slideshare.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic acids | XPhosPdG3 (10 mol%) | Not specified | THF | Low (3-41%) | researchgate.net |

| 2-Chloro-4,6-dimethylpyrimidine | Styrylboronic acid | Not specified | Not specified | Not specified | 60-80% |

Synthesis of Specific Functionalized Pyrimidine Intermediates (e.g., 4-(2-chloroethyl)-2,5,6-trimethylpyrimidine)

The synthesis of specifically functionalized pyrimidines is crucial for developing novel compounds with desired properties. One such intermediate is 4-(2-chloroethyl)-2,5,6-trimethylpyrimidine.

A documented method for preparing this compound involves the condensation of (E)-N-(but-2-en-2-yl) acetamide (B32628) with 3-chloropropanenitrile. This reaction is conducted in the presence of trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429), under reflux conditions, to yield 4-(2-chloroethyl)-2,5,6-trimethylpyrimidine. This chloroethyl-substituted pyrimidine can then serve as a key intermediate for further modifications, such as amination reactions where the chlorine atom is displaced by various aromatic amines to generate a library of new pyrimidine derivatives.

Synthesis of 4-(2-chloroethyl)-2,5,6-trimethylpyrimidine:

Reactant 1: (E)-N-(but-2-en-2-yl) acetamide

Reactant 2: 3-chloropropanenitrile

Reagents: Trifluoromethanesulfonic anhydride, 2-chloropyridine

Conditions: Reflux

Mechanochemical Synthesis Approaches for this compound Derivatives

Mechanochemistry represents a green and efficient alternative to traditional solvent-based synthesis. Defined by the IUPAC as a chemical reaction induced by the direct absorption of mechanical energy, this approach often involves grinding or milling reactants together, sometimes with a catalytic amount of solvent (liquid-assisted grinding) or under solvent-free conditions.

This technique has been successfully applied to the synthesis of derivatives of this compound, particularly pyrimidinethiones. For example, new metal complexes of 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione and 1-(4-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione have been synthesized using a mechanochemical protocol. In these syntheses, the pyrimidinethione ligand is chelated with various transition metals in a 1:2 metal-to-ligand ratio. This solvent-free method offers a sustainable route to these complex derivatives.

The mechanochemical approach has also been used to prepare other heterocyclic compounds through one-pot Wittig reactions and other condensation processes, highlighting its versatility in modern organic synthesis.

Reactivity and Reaction Mechanisms of 2,4,6 Trimethylpyrimidine

Mechanistic Studies of Functional Group Transformations

The methyl groups of 2,4,6-trimethylpyrimidine are not mere spectators in its chemical reactivity. They actively participate in and influence the outcomes of various reactions, exhibiting distinct dynamics and regioselectivity.

Hydrogen-Deuterium Exchange Dynamics of Methyl Groups

Hydrogen-deuterium (H-D) exchange studies offer a powerful lens through which to view the subtle differences in the reactivity of the methyl groups. nih.govupenn.edu This technique relies on the principle that the rate of exchange of a proton for a deuteron (B1233211) is sensitive to the local electronic environment and structural dynamics. nih.govlivecomsjournal.org In the context of this compound, such studies reveal the relative acidities of the methyl protons, providing insights into their susceptibility to deprotonation, a key step in many condensation reactions.

Regioselectivity in Condensation and Substitution Reactions (e.g., C4 vs. C2 Methyl Group Reactivity)

The differential reactivity of the methyl groups is a cornerstone of the synthetic utility of this compound. A significant body of research indicates that the methyl group at the C4 (and by symmetry, C6) position is more reactive towards electrophiles in condensation reactions than the methyl group at the C2 position. acs.orgjst.go.jp

This regioselectivity is evident in reactions with ethyl nitrite (B80452) in the presence of a strong base like potassium amide in liquid ammonia (B1221849), which selectively nitrosates the C4-methyl group to yield the corresponding aldoxime. jst.go.jp This preference is attributed to the greater stability of the carbanion intermediate formed at the C4 position. Theoretical considerations and experimental observations from analogous heterocyclic systems support this enhanced reactivity of the 4-methyl group. acs.org

Similarly, in Claisen-like condensations with reagents such as ethyl oxalate, the reaction preferentially occurs at the C4-methyl group. acs.org This has led to the synthesis of compounds like 2,6-dimethyl-4-ethoxalylpyrimidine. acs.org The condensation of this compound with benzaldehyde (B42025) also primarily involves the C4 and C6 methyl groups. acs.org

This observed regioselectivity allows for a stepwise and controlled functionalization of the molecule. For instance, starting with 2-chloro-4,6-dimethylpyrimidine, Suzuki-Miyaura cross-coupling reactions can be selectively performed at the C2 position, followed by Knoevenagel condensation at the C4 and C6 methyl groups. rsc.org This highlights the higher reactivity of the C4/C6 positions for condensation reactions. rsc.org

Ring-Modifying Reactions and Transformations

The pyrimidine (B1678525) ring of this compound is not immutable and can undergo significant structural changes, particularly when activated by N-oxidation or quaternization of its nitrogen atoms.

Reactions of Pyrimidine N-Oxides: Photolytic Transformations of this compound 1-Oxide

The introduction of an N-oxide functionality dramatically alters the electronic landscape of the pyrimidine ring, making it susceptible to photochemically induced rearrangements. wur.nl Photolysis of this compound 1-oxide using 254 nm UV light leads to a fascinating ring contraction, yielding imidazole (B134444) derivatives. wur.nlresearchgate.netresearchgate.net

In methanol, the irradiation of this compound 1-oxide produces 4(5)-acetyl-2,5(4)-dimethylimidazole and 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine. wur.nlresearchgate.netresearchgate.net When the reaction is carried out in benzene, the same imidazole derivative is formed alongside an unidentified product. wur.nlresearchgate.netresearchgate.net The formation of these products is believed to proceed through a common primary photoproduct. wur.nlresearchgate.netresearchgate.net

The proposed mechanism for these transformations often involves highly reactive, transient intermediates such as oxaziridines, although their direct isolation has proven elusive. wur.nlresearchgate.net The debate continues as to whether these bicyclic intermediates are definitively on the reaction pathway or if alternative mechanisms are at play. wur.nl

Table 1: Photolytic Transformation Products of this compound 1-Oxide

| Solvent | Products |

|---|---|

| Methanol | 4(5)-Acetyl-2,5(4)-dimethylimidazole, 1,2,4-Trimethyl-1,6-dihydro-6-oxopyrimidine |

Reactions Involving Quaternary Nitrogen and Ring Contraction Mechanisms

Quaternization of one of the ring nitrogen atoms in this compound significantly enhances the ring's electrophilicity and susceptibility to nucleophilic attack, often leading to ring-opening and subsequent rearrangement. wur.nlresearchgate.net

For instance, N-methylpyrimidinium salts, when treated with strong nucleophiles like potassium amide in liquid ammonia, can undergo demethylation to regenerate the parent pyrimidine. wur.nlresearchgate.net This reaction is thought to proceed via an Addition-Nucleophile-Ring-Opening-Ring Closure (ANRORC) mechanism. wur.nlresearchgate.net

Furthermore, these quaternary salts can undergo ring contraction reactions under milder conditions than their non-quaternized counterparts. wur.nl For example, while the hydrazinolysis of pyrimidine to pyrazole (B372694) requires high temperatures, the corresponding reaction with a 1-methylpyrimidinium salt can occur at room temperature. wur.nl The proposed mechanism involves an initial nucleophilic addition at the C6 position, followed by ring fission between N1 and C6, and subsequent recyclization to form the new heterocyclic ring. wur.nl

The reaction of N-amino-2,4,6-trimethylpyrimidinium salts can also lead to ring contraction, forming pyrazole derivatives. clockss.org These transformations underscore the profound effect of quaternization on the reactivity and stability of the pyrimidine ring.

Nucleophilic and Electrophilic Reactivity of the Pyrimidine Ring

The pyrimidine ring in this compound possesses a dual reactivity profile, capable of reacting with both nucleophiles and electrophiles, although the latter is more common due to the activating effect of the methyl groups.

The electron-donating nature of the three methyl groups enriches the electron density of the pyrimidine ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted pyrimidine. vulcanchem.com This is exemplified by the ready bromination at the C5 position using N-bromosuccinimide (NBS) to form 5-bromo-2,4,6-trimethylpyrimidine. vulcanchem.comsmolecule.com The C5 position is the most electron-rich and sterically accessible site for electrophilic attack. Computational studies have shown that the regioselectivity of this bromination is correlated with the proton affinity of the ring positions, with C5 exhibiting the highest affinity due to the stabilizing effect of the adjacent methyl groups on the intermediate arenium ion. smolecule.com

Conversely, nucleophilic substitution on the pyrimidine ring of this compound is less common as there are no good leaving groups attached to the ring carbons. However, if a leaving group is present, such as in 5-chloro-2,4,6-trimethylpyrimidine, nucleophilic substitution can occur where the chlorine atom is displaced by various nucleophiles. The pyrimidine ring itself is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) when a suitable leaving group is present on an activated ring. vapourtec.com The presence of an N-oxide group or quaternization of the ring nitrogens drastically increases the ring's electrophilicity, making it much more reactive towards nucleophiles. wur.nl

Coordination Chemistry of 2,4,6 Trimethylpyrimidine Ligands and Derivatives

Synthesis of Metal Complexes with Pyrimidine (B1678525) Thiones

The synthesis of metal complexes using pyrimidine thiones, such as derivatives of 2,4,6-trimethylpyrimidine, has been an active area of research. These ligands are known for their ability to act as versatile donor systems, often coordinating to metal centers through both nitrogen and sulfur atoms.

A notable method for the synthesis of such complexes is through mechanochemistry. researchgate.netasianpubs.org This solvent-free approach has been successfully employed to synthesize a series of metal(II) complexes with 1-(2-methylphenyl)-4,4,6-trimethylpyrimidine-2-thione and 1-(4-methylphenyl)-4,4,6-trimethylpyrimidine-2-thione. researchgate.netasianpubs.org The general formulation for these complexes is [M(L)2(H2O)n], where M can be Cu(II), Mn(II), Co(II), Ni(II), or Zn(II), and L represents the pyrimidine thione ligand. researchgate.netasianpubs.org The stoichiometry is typically 1:2 (metal:ligand). researchgate.netasianpubs.org

Characterization of Coordination Geometries and Bonding Modes (e.g., N,S-chelation)

The coordination behavior of pyrimidine thione ligands is a key aspect of their chemistry. Infrared (IR) spectroscopy is a powerful tool for elucidating the bonding mode. In the case of the mechanochemically synthesized complexes, IR spectral data have indicated that the pyrimidine thione ligand acts as a bidentate donor, coordinating to the metal ion through an endocyclic nitrogen atom and the exocyclic sulfur atom. researchgate.netasianpubs.org This N,S-chelation results in the formation of a stable four-membered chelate ring. nih.gov

The deprotonation of the nitrogen atom at the N-3 position facilitates this chelation. researchgate.net The coordination environment around the metal center is further characterized by various spectroscopic and analytical techniques, including elemental analysis, magnetic susceptibility measurements, electronic spectroscopy, and proton NMR. researchgate.netasianpubs.org For instance, in a nickel(II) complex, trans-bis(4,6-dimethylpyrimidine-2-thiolato-κ2N,S)bis(thiourea-κS)nickel(II), the nickel atom is six-coordinated by two monoanionic N,S-chelating 4,6-dimethylpyrimidine-2-thiolate ligands and two trans S-coordinating thiourea (B124793) molecules, resulting in a distorted octahedral geometry. nih.gov The N-Ni-S chelate angle in this complex is approximately 68.83°. nih.gov

The versatility of pyrimidine-2-thione as a ligand is further highlighted by its ability to form different types of complexes depending on the reaction conditions and the metal ion involved. For example, with copper(I), it can form a mononuclear complex, [Cu(pymS)(PPh3)2], where it acts as an N,S-chelating anion. rsc.org

Table 1: Coordination Data for Selected Metal Complexes with Pyrimidine Thione Ligands

| Complex | Metal Ion | Ligand | Coordination Mode | Geometry | Reference |

|---|---|---|---|---|---|

| [M(mppt)2(H2O)n] | Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | 1-(aryl)-4,4,6-trimethylpyrimidine-2-thione | Bidentate (N,S-chelation) | Distorted Octahedral/Tetrahedral | researchgate.netasianpubs.org |

| trans-[Ni(dmpymt)2(tu)2] | Ni(II) | 4,6-dimethylpyrimidine-2-thiolate | Bidentate (N,S-chelation) | Distorted Octahedral | nih.gov |

Note: mppt = 1-(aryl)-4,4,6-trimethylpyrimidine-2-thione, dmpymt = 4,6-dimethylpyrimidine-2-thiolate, tu = thiourea, pymS = pyrimidine-2-thiolate.

Exploration of Mixed-Ligand Metal Complexes (e.g., Tungsten(II) Carbonyl Complexes)

Mixed-ligand complexes, which contain more than one type of ligand coordinated to a central metal atom, offer the potential for fine-tuning the electronic and steric properties of the resulting compound. The inclusion of pyrimidine-based ligands in such systems has led to the synthesis of novel complexes with interesting structural features.

An example of this is the synthesis of mixed-ligand tungsten(II) carbonyl complexes. orcid.org Specifically, the complex [WBr2(CO)3(tmpymt)], where tmpymt is 1,4,6-trimethylpyrimidine-2-thione, has been synthesized and characterized. orcid.orgugr.es The synthesis of such complexes often involves the reaction of a tungsten carbonyl precursor with the pyrimidine thione ligand. znaturforsch.comrsc.org

Structural Elucidation of Coordination Compounds

The precise arrangement of atoms in a coordination compound is determined through structural elucidation techniques, with single-crystal X-ray diffraction being the most definitive method. For the mixed-ligand tungsten(II) complex [WBr2(CO)3(tmpymt)], its structure and properties have been investigated, providing insight into the coordination environment of the tungsten center. orcid.orgugr.es

In general, the structural analysis of these types of complexes reveals the coordination number and geometry of the metal ion, as well as the bonding parameters such as bond lengths and angles. This information is crucial for understanding the nature of the metal-ligand interactions. For instance, in other tungsten carbonyl complexes with sulfur-containing ligands, the coordination geometry can be influenced by the nature of the ligands and the reaction conditions. znaturforsch.comresearchgate.net

Design of Pyrimidine-Based Ligands for Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. tue.nl Pyrimidine-based ligands are excellent building blocks for the construction of complex supramolecular architectures due to their defined geometric properties and versatile coordination capabilities. rsc.orgresearchgate.net

The design of these ligands often involves the strategic placement of functional groups to direct the self-assembly process. For example, doubly functionalized 4,6-bis(6-(2,2'-bipyridyl))pyrimidine ligands have been synthesized to create extended metallo-supramolecular assemblies and polymers. tandfonline.com The synthesis of such multitopic ligands can be achieved through methods like Stille-type carbon-carbon bond-forming reactions. tandfonline.com

Metallo-Supramolecular Architectures

Metallo-supramolecular architectures are formed through the self-assembly of metal ions and organic ligands. nih.gov These structures can range from simple discrete molecules to complex, extended networks. rsc.org Pyrimidine-based ligands have been instrumental in the construction of various metallo-supramolecular architectures, including [2x2] grid-like structures and supramolecular squares. rsc.orgtandfonline.com

The formation of these architectures is driven by the coordination of the pyrimidine ligand to metal ions, which act as the "glue" holding the assembly together. For example, the reaction of pyrimidine ligands with Ag(I) ions can lead to the formation of tetranuclear cationic supramolecular squares. rsc.org Similarly, the self-assembly of bis-tridentate pyrimidine-based ligands in the presence of metal ions like cobalt(II) or zinc(II) can result in highly ordered tetranuclear [2x2] grid-like architectures. tandfonline.com More recently, bis-tridentate pyrimidine ligands featuring 1,2,3-triazole linkages have been used to create [2 × 2] metallo-supramolecular grids. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(2-methylphenyl)-4,4,6-trimethylpyrimidine-2-thione |

| 1-(4-methylphenyl)-4,4,6-trimethylpyrimidine-2-thione |

| trans-bis(4,6-dimethylpyrimidine-2-thiolato-κ2N,S)bis(thiourea-κS)nickel(II) |

| [Cu(pymS)(PPh3)2] |

| [WBr2(CO)3(tmpymt)] |

| 1,4,6-trimethylpyrimidine-2-thione |

| 4,6-bis(6-(2,2'-bipyridyl))pyrimidine |

| 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine |

| 2,4,6-Trimethylpyridine (B116444) |

| 2,4,6-Trimethylpyridinium chloride |

| Pyrimidine-2-thione |

| 2-Thiouracil |

| Purine-6-thione |

| 2,4-dithiouracil |

| 2,4,6-trimercaptotriazine |

| 1-methylpyrimidine-2-thione |

| 4,6-dimethylpyrimidine-2(1H)-one |

| 1,3-bis(2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)benzene |

| 3-[(4,6-dimethyl-pyrimidine-2-yl)-hydrazono]-butan-2-one oxime |

| sym-diphenylthiourea |

| sym-di-o-tolylthiourea |

| sym-di-p-tolylthiourea |

| sym-di-o-anisylthiourea |

| sym-di-α-naphthylthiourea |

| 7-MeS-10-Me2S-7,8-C2B9H10 |

| 7,8-(MeS)2-10-Me2S-7,8-C2B9H9 |

| 2,6-bis(benzimidazolyl)-pyridine |

| 1,4-bis(2,2′:6′,2″-terpyridin-4-yl)benzene |

| 2,2':6',2"-terpyridine |

| 2,2'-bipyridine |

| Thiourea |

| Tungsten(II) |

| Copper(I) |

| Copper(II) |

| Manganese(II) |

| Cobalt(II) |

| Nickel(II) |

| Zinc(II) |

| Silver(I) |

| Ruthenium(II) |

| Iron(II) |

| Tungsten hexacarbonyl |

| Carbon monoxide |

Spectroscopic and Advanced Analytical Characterization of 2,4,6 Trimethylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,4,6-trimethylpyrimidine, offering precise information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides distinct signals for the different sets of protons within the this compound molecule. savemyexams.comlibretexts.org The analysis of chemical shifts, signal integrations, and splitting patterns allows for the unambiguous assignment of each proton. savemyexams.comlibretexts.org

In a typical ¹H NMR spectrum of this compound, the methyl protons at the C2, C4, and C6 positions are expected to resonate in the range of δ 2.3–2.6 ppm. vulcanchem.com The sole proton on the pyrimidine (B1678525) ring would appear further downfield. For derivatives, such as this compound 1-oxide, the formation of the N-oxide bond leads to a deshielding effect, causing the pyrimidine ring protons to shift downfield. The integration of the signal areas provides the ratio of the number of protons responsible for each peak, which for the parent compound would confirm the presence of the three methyl groups and the single ring proton. libretexts.org

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Proton Type | Chemical Shift (δ, ppm) |

|---|---|---|

| 2,4,6-Trimethyl-pyrimidine hydrate (B1144303) | Methyl Protons | 2.3–2.5 |

| Pyrimidine Ring Protons | 7.0–8.5 | |

| This compound 1-oxide | Methyl Protons | ~2.4–2.6 |

Note: Data is compiled from typical ranges for related structures. vulcanchem.com

¹³C NMR Spectroscopic Analysis: Chemical Shift Assignments and Mechanistic Insights

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. libretexts.org

For this compound, distinct signals are expected for the methyl carbons and the three different carbons of the pyrimidine ring. The chemical shifts are influenced by factors such as hybridization and the electronegativity of nearby atoms. libretexts.org For instance, sp² hybridized carbons, like those in the pyrimidine ring, resonate at a higher frequency (downfield) compared to sp³ hybridized methyl carbons. libretexts.org

In derivatives, such as N-oxides, the electronic landscape of the pyrimidine ring is altered. The N-oxide group acts as an electron-withdrawing moiety, leading to a downfield shift of the pyrimidine carbon signals, which can be quantified to understand the electronic effects. In some cases, dynamic processes like hindered rotation around a bond can lead to the broadening of signals in both ¹H and ¹³C NMR spectra at room temperature, which sharpen upon heating. scielo.org.mx

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Carbon Environment | Chemical Shift Range (ppm) |

|---|---|

| Alkane (CH₃) | 10-50 |

| Aromatic/Heteroaromatic | 125-170 |

Note: This table provides general ranges for interpretation. libretexts.orgoregonstate.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Far-Infrared (Far-IR) techniques, probes the vibrational modes of molecules, providing a fingerprint unique to the compound's structure and bonding.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. vscht.cz For this compound and its derivatives, IR spectra reveal characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the methyl substituents. vulcanchem.com

Key vibrational modes include C-H stretching of the methyl groups and the aromatic ring, C=N and C=C stretching vibrations within the pyrimidine ring, and various bending vibrations. For instance, in related pyrimidine hydrates, O–H stretching vibrations are observed in the 3200–3500 cm⁻¹ region, while ring vibrations typically appear between 1600–1400 cm⁻¹. vulcanchem.com In N-oxide derivatives, a characteristic N-O stretching band is expected around 1250–1350 cm⁻¹. The analysis of these bands can confirm the presence of specific structural features and can be used to monitor chemical transformations. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Pyrimidine Derivatives

| Functional Group/Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| O–H Stretch (in hydrates) | 3200–3500 |

| C-H Stretch (aromatic) | ~3100 |

| C-H Stretch (aliphatic) | ~2900 |

| C=C and C=N Ring Stretch | 1400–1600 |

Note: Data compiled from typical values for related compounds. vulcanchem.comvscht.cz

Far-Infrared Spectroscopy

Far-infrared (Far-IR) spectroscopy, which covers the spectral region from approximately 50 to 450 cm⁻¹, is particularly useful for studying low-frequency vibrations, such as those involving heavier atoms and intermolecular interactions. nih.gov For metal complexes of pyrimidine derivatives, Far-IR spectroscopy can provide direct evidence of metal-ligand bonding. imperial.ac.uk The technique has also been applied to investigate the higher-order structures of molecules, with marked spectral differences observed upon changes in quaternary structure or intermolecular bonding. nih.gov While specific Far-IR data for this compound is not extensively detailed in the provided context, the technique holds potential for characterizing its complexes and solid-state packing. publish.csiro.au

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. orgchemboulder.com High-resolution mass spectrometry can confirm the molecular formula of this compound and its derivatives.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. orgchemboulder.com Upon ionization, the molecular ion can undergo fragmentation, breaking at the weakest bonds to form smaller, stable ions. orgchemboulder.com The analysis of these fragment ions can help to piece together the structure of the parent molecule. For example, the mass spectrum of a derivative like 2,4,6-trimethyl-tetracosanoic acid shows characteristic fragmentation that allows for its identification. researchgate.net For this compound, expected fragmentation pathways could involve the loss of methyl groups or cleavage of the pyrimidine ring. The exact fragmentation will depend on the ionization method used. orgchemboulder.comupenn.edu

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound 1-oxide |

| 2,4,6-Trimethyl-pyrimidine hydrate |

| 2,4,6-trimethyl-tetracosanoic acid |

| 1,4-dimethylbenzene |

| 1,1,2-trichloroethane |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. In the solid state, the structure of this compound and its derivatives is influenced by intermolecular interactions, which can dictate their physical properties.

For derivatives of pyrimidine, X-ray diffraction has been crucial in understanding their supramolecular chemistry. For example, studies on guanine (B1146940) derivatives have revealed various hydrogen-bonding motifs, such as ribbons and quartets, in the solid state. rsc.org Similarly, the crystal structure of a 5-benzyl-1,3,5-trimethylpyrimidine-2,4,6(1H)-trione derivative has been determined using X-ray diffraction. ugr.es In the case of metal complexes, single-crystal X-ray structure determination has been used to elucidate the coordination of pyrimidinethiones to zinc, revealing that coordination occurs through both ring nitrogens. imperial.ac.uk

The solid-state structure of a given molecule can be identified and characterized using PXRD, which is sensitive to the long-range crystalline order. mdpi.com The diffraction pattern is unique to a specific crystalline form and is governed by Bragg's Law. mdpi.com

Table 1: Representative Crystallographic Data for a Pyrimidine Derivative Note: This table is illustrative and based on general knowledge of crystallographic data for similar heterocyclic compounds, as specific data for this compound was not found.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 978.5 |

| Z | 4 |

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are essential tools for investigating the photophysical properties of molecules. These techniques provide insights into the electronic transitions and excited-state behavior of this compound and its derivatives.

The pyrimidine ring acts as an electron-withdrawing group. researchgate.net When substituted with electron-donating groups through a π-conjugated linker, the resulting "push-pull" structures can exhibit intense fluorescence and their emission properties are often sensitive to the surrounding environment. researchgate.netrsc.org

The absorption spectra of this compound derivatives with arylvinyl substituents show absorbance peaks that are indicative of π→π* transitions. For instance, styryl-substituted derivatives typically exhibit absorbance peaks between 300 and 400 nm. The extension of the π-conjugated system, for example by introducing styryl groups, can lead to significant red shifts in both the absorption and emission spectra. This is attributed to the increased conjugation which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence is the emission of light from a molecule after it has absorbed light. libretexts.org The fluorescence quantum yield (Φ), which is a measure of the efficiency of the fluorescence process, is influenced by the molecular structure. libretexts.org For arylvinylpyrimidine derivatives, the nature of the substituent on the pyrimidine ring significantly affects the photoluminescence quantum yield. rsc.org Electron-donating groups generally enhance the fluorescence quantum yield. The emission properties of these compounds can also be highly sensitive to external stimuli such as solvent polarity, protonation, and complexation. rsc.org A pronounced positive emission solvatochromism, a red shift of the emission band with increasing solvent polarity, is characteristic of these push-pull luminescent materials. rsc.org

To obtain an emission spectrum, the excitation wavelength is fixed, and the emitted light is scanned over a range of wavelengths. Conversely, to obtain an excitation spectrum, the emission wavelength is fixed while the excitation wavelength is varied. libretexts.org

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (PLQY) |

|---|---|---|---|

| Dimethylamino-substituted styrylpyrimidine rsc.org | ~400 | ~500 | High |

| Diphenylamino-substituted distyrylpyrimidine rsc.org | - | ~480 | Moderate |

Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time. etamu.edu It provides valuable information about the thermal stability and decomposition behavior of materials.

For this compound and its derivatives, TGA can be used to determine their decomposition temperatures. While specific TGA data for this compound is not detailed in the provided search results, information on analogous compounds suggests its thermal behavior. For example, the anhydrous form of this compound has a reported melting point near 170°C. vulcanchem.com In the case of a hydrate form, water loss would be expected at temperatures between 80–120°C. vulcanchem.com

The thermal decomposition of nitrogen-containing heterocyclic compounds like pyrimidines can lead to the emission of toxic vapors, including nitrogen oxides. jubilantingrevia.com For instance, 5-(aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, an analogous compound, exhibits decomposition above 300°C. vulcanchem.com A typical TGA experiment involves heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) and continuously monitoring its mass. etamu.edu The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Table 3: Illustrative TGA Data for a Hypothetical this compound Derivative Note: This table is a hypothetical representation to illustrate the type of data obtained from a TGA experiment, as specific data for the target compound was not available.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 80 - 120 | ~5% | Loss of water of hydration (if present) |

| 250 - 400 | ~60% | Major decomposition of the organic structure |

| >400 | ~35% | Formation of char residue |

Computational and Theoretical Studies on 2,4,6 Trimethylpyrimidine

Quantum Chemical Calculations (e.g., DFT, RHF/LanL2DZ)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of pyrimidine (B1678525) derivatives. chemscene.com Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to investigate optimized geometries, vibrational frequencies, and electronic properties of substituted pyrimidines. nih.govnih.gov Such calculations provide a foundational understanding of the molecule's behavior at the atomic level.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in 2,4,6-trimethylpyrimidine. Geometric optimization procedures, typically performed using DFT methods, can predict bond lengths, bond angles, and dihedral angles. nih.gov For the parent pyrimidine ring, it is known to be essentially flat, though it forms an irregular hexagon with varied bond lengths and angles. thieme-connect.de The introduction of three methyl groups at the 2, 4, and 6 positions influences this geometry due to steric and electronic effects.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of these calculations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energy gap is a determinant of the molecule's chemical reactivity and kinetic stability. niscpr.res.inuniv-mosta.dz For derivatives, calculations show that charge transfer can occur within the molecule, a phenomenon influenced by the HOMO-LUMO gap. nih.gov

Table 1: Representative Calculated Electronic Properties for Pyrimidine Derivatives This table presents typical values for related pyrimidine compounds to illustrate the data obtained from DFT calculations, as specific experimental or theoretical values for this compound are not readily available in the cited literature.

| Property | Representative Value | Method | Reference Compound |

|---|---|---|---|

| HOMO Energy | -5.5293 eV | B3LYP/6-311G(d,p) | Thiazole Derivative |

| LUMO Energy | -0.8302 eV | B3LYP/6-311G(d,p) | Thiazole Derivative |

| HOMO-LUMO Gap (ΔE) | 4.6991 eV | B3LYP/6-311G(d,p) | Thiazole Derivative |

Source: Representative data from computational studies on heterocyclic compounds. irjweb.com

The pyrimidine ring is a π-deficient heterocycle, meaning the ring itself has an electron-withdrawing character. rsc.org This is due to the presence of two electronegative nitrogen atoms, which reduce electron density at the carbon atoms in positions 2, 4, and 6. rsc.org Theoretical studies on various pyrimidines confirm that protonation typically occurs at one of the ring nitrogen atoms. researchgate.net For instance, in 2-amino-4-benzylsulfanyl-6-methylpyrimidines, quantum-chemical simulations show that protonation involves the N1 atom in the gas phase. bakhtiniada.ru In some highly substituted pyrimidines, such as 2,4,6-triaminopyrimidine, protonation at the C5 carbon has also been observed, which is a less common phenomenon. researchgate.net

The electron-donating nature of the three methyl groups in this compound increases the electron density of the ring compared to unsubstituted pyrimidine, which in turn influences the basicity and the precise proton affinity of the nitrogen atoms. Computational studies can quantify these effects by calculating the energy changes associated with protonation at different potential sites.

While this compound itself has a limited conjugated system, it serves as a core for synthesizing larger, star-shaped conjugated molecules, such as 2,4,6-tristyrylpyrimidine. mdpi.com In these more complex derivatives, the extent of electronic coupling between the pyrimidine core and the attached conjugated arms is critical for their optical and electronic properties. mdpi.com

DFT calculations are employed to study these effects. For example, theoretical studies on oligomers have demonstrated that a highly distorted geometry can lead to weak interchromophore coupling, which reduces the effective conjugation length. rsc.org The torsion angle between different segments of a conjugated molecule is a key parameter that dictates the degree of electronic coupling; a larger angle generally reduces resonance and conjugation. mdpi.com

Computational modeling is a powerful tool for predicting the reactivity of this compound and for modeling reaction mechanisms. DFT calculations can map the electron density and electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack. For example, in the bromination of this compound to its 5-bromo derivative, the regioselectivity is explained by the electron-donating effects of the methyl groups, which stabilize the reaction intermediate, making the C5 position the most reactive site for electrophilic substitution. bakhtiniada.ru

Furthermore, reaction pathways can be modeled to understand mechanisms. Studies on the nitrosation of this compound have shown that the reaction selectively occurs at the methyl group in the 4-position to yield the corresponding aldoxime. jst.go.jp This selectivity can be rationalized through computational analysis of the stability of reaction intermediates and transition states.

Molecular Dynamics Simulations (Potential Future Research Direction)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While extensively used for large biological systems and materials, there is potential for applying MD to investigate the behavior of this compound in different environments. researchgate.net

Future research could employ MD simulations to study the solvation of this compound in various solvents, its interactions with surfaces, or its dynamics within a larger molecular assembly. Such simulations could provide insights into its physical properties and behavior in condensed phases, complementing the static picture provided by quantum chemical calculations.

Structure-Property Relationship Studies

Structure-property relationship (SPR) studies aim to connect the molecular structure of a compound to its macroscopic properties. For this compound and its derivatives, computational methods are key to establishing these relationships.

The substitution pattern on the pyrimidine ring is a primary determinant of its chemical behavior. nih.gov The three methyl groups in this compound are electron-donating, which increases the reactivity of the ring toward electrophiles compared to unsubstituted pyrimidine. However, these groups also introduce steric hindrance, which can limit the accessibility of the ring positions for certain reactions. This steric bulk has been noted to impact reactivity in multicomponent reactions involving derivatives of this compound.

By systematically modifying the structure in silico (e.g., changing substituents) and calculating the resulting electronic and chemical properties, a clear relationship between structure and function can be developed. This approach is fundamental in fields like materials science and medicinal chemistry for designing new molecules with desired properties. researchgate.net

Photophysical Properties of 2,4,6 Trimethylpyrimidine Derivatives

Absorption and Emission Characteristics

Derivatives of 2,4,6-trimethylpyrimidine, particularly those extended into larger conjugated systems like tristyrylpyrimidines, display notable absorption and emission characteristics. For instance, 2,4,6-tristyrylpyrimidine, which can be synthesized from this compound, shows significant red shifts in its absorption and emission spectra compared to its triphenylpyrimidine counterparts. This shift is a direct result of the extended π-conjugation provided by the styryl substituents.

The absorption maxima for these types of compounds are typically found in the UV-Vis region. For example, styryl-substituted derivatives often show absorbance peaks between 300 and 400 nm, which are indicative of π→π* transitions. More specifically, 2,4,6-tris(arylvinyl)pyrimidines can have tunable absorption between approximately 350–450 nm and emission between 450–600 nm, depending on the electronic nature of the substituents on the aryl rings.

| Derivative Type | Absorption Range (nm) | Emission Range (nm) |

| Styryl-substituted | 300–400 | N/A |

| 2,4,6-Tris(arylvinyl)pyrimidines | ~350–450 | ~450–600 |

| 2,4,6-Tris(phenylethynyl)pyrimidines | 335–368 mdpi.com | 370-522 mdpi.com |

| Dimethylamino derivative of 2,4,6-tris(phenylethynyl)pyrimidine | 433 mdpi.com | 522 mdpi.com |

This table provides an interactive overview of the absorption and emission ranges for different classes of this compound derivatives.

Substituents play a critical role in modulating the photophysical properties of this compound derivatives. The introduction of styryl groups, for example, leads to a significant bathochromic (red) shift of up to 95 nm in both absorption and emission spectra when compared to triphenylpyrimidines. This is due to the extension of the π-conjugated system.

Electron-donating groups, such as methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2), attached to the peripheral aryl rings of these systems can further influence the spectral properties. mdpi.com For instance, in a series of 2,4,6-tris-(phenylethynyl)pyrimidines, a dimethylamino group shifts the emission maximum from 370 nm to 522 nm. mdpi.com Similarly, a methoxy group shifts it to 406 nm. mdpi.com This demonstrates the powerful effect of donor-acceptor interactions in tuning the emission color. Extending the π-conjugated linker between the pyrimidine (B1678525) core and a dimethylamino group has also been shown to cause a significant bathochromic shift in emission. rsc.org

Conversely, the methyl groups on the parent this compound limit conjugation, resulting in less pronounced optical effects compared to derivatives with more extensive conjugated substituents.

Excited State Dynamics and Lifetimes

The excited state dynamics of this compound derivatives are complex and can be influenced by factors such as protonation. Upon protonation with trifluoroacetic acid (TFA), an acceleration of the excited-state dynamics is observed. researchgate.net This change is linked to an increase in intramolecular charge transfer upon protonation. researchgate.net

While specific lifetime values for this compound itself are not extensively detailed in the provided context, studies on related systems provide insight. For instance, the photolysis of this compound 1-oxide in the presence of potassium iodide suggests that the intermediate oxaziridine (B8769555) has a short lifetime. wur.nl The study of excited-state dynamics often involves techniques like nanosecond flash photolysis to observe transient species. wur.nl

Two-Photon Absorption (TPA) Properties

Derivatives of this compound have been investigated for their two-photon absorption (TPA) properties, which are crucial for applications like bioimaging and photodynamic therapy. nih.govnih.gov TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons. aps.org

A remarkable finding is the significant enhancement of TPA cross-sections upon protonation. For certain pyrimidine chromophores, protonation can lead to a tenfold increase in TPA cross-sections. researchgate.net This is attributed to an enhanced intramolecular charge transfer character in the protonated state. researchgate.net

The structure of the derivative plays a key role. For instance, increasing the number of branches in donor-substituted 3,5-dicyano-2,4,6-tristyrylpyridine derivatives leads to an increase in their TPA cross-section values. rsc.org A tribranched chromophore showed a 1.2-fold cooperative enhancement of the TPA cross-section compared to a two-branched analogue. rsc.org

Fluorescence Quantum Yields and Stokes Shifts

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure of this compound derivatives. jascoinc.com The introduction of styryl substituents not only causes a red shift but also enhances the fluorescence quantum yields.

In the 2,4,6-tris(arylvinyl)pyrimidine series, the nature of the substituent on the C2 arm of the pyrimidine ring heavily influences the quantum yield. researchgate.net Similarly, for 2,4,6-tris-(phenylethynyl)pyrimidines, the fluorescence quantum yield increases in the order of H < dimethylamino < methoxy as the substituent on the phenyl rings. mdpi.com Extending the π-conjugated linker between the pyrimidine ring and a dimethylamino group can also lead to an increase in the photoluminescence quantum yield (PLQY). rsc.org

Stokes shift, the difference between the maxima of the absorption and emission spectra, is another important photophysical parameter. Large Stokes shifts are beneficial for applications like fluorescence imaging as they minimize self-absorption. ed.ac.ukrsc.org In the 2,4,6-tris-(phenylethynyl)pyrimidine series, a 3,4,5-trimethoxy-substitution on each phenyl ring results in the largest Stokes shift (7681 cm⁻¹) with an emission maximum at 513 nm in chloroform. mdpi.com

| Substituent on 2,4,6-tris-(phenylethynyl)pyrimidine | Emission Max (nm) | Stokes Shift (cm⁻¹) | Relative Quantum Yield Trend |

| H | 370 mdpi.com | N/A | Low mdpi.com |

| Methoxy | 406 mdpi.com | N/A | High mdpi.com |

| Dimethylamino | 522 mdpi.com | N/A | Medium mdpi.com |

| 3,4,5-Trimethoxy | 513 mdpi.com | 7681 mdpi.com | N/A |

This interactive table summarizes the effect of different substituents on the emission and Stokes shift of 2,4,6-tris-(phenylethynyl)pyrimidine derivatives.

Environmental Sensitivity of Emission Properties (e.g., Protonation Effects)

The emission properties of pyrimidine-based push-pull chromophores are often highly sensitive to external stimuli, including solvent polarity and protonation. researchgate.netrsc.org The electron-withdrawing character of the pyrimidine ring can be tuned by engaging the lone pair electrons of the nitrogen atoms through protonation. rsc.org

Protonation typically leads to significant changes in the absorption and emission spectra. For certain arylvinylpyrimidine derivatives, protonation with an acid like TFA results in red-shifted absorption and fluorescence spectra. researchgate.net This red shift is a consequence of the increased electron-withdrawing strength of the pyrimidine ring upon protonation, which enhances the intramolecular charge transfer. researchgate.netnih.gov In some cases, protonation can induce dual fluorescence, with both blue and red emission peaks appearing. rsc.org This effect can be reversible by neutralization. rsc.org The sensitivity to protonation makes these compounds potential candidates for fluorescent pH sensors. rsc.org

The emission intensity can also be affected by the environment. For some push-pull systems, the emission intensity is significantly reduced in more polar solvents. rsc.org Furthermore, partial reversible protonation has been observed in chlorinated solvents due to the photogeneration of HCl, leading to changes in the photophysical properties. rsc.org

Advanced Applications in Chemical Research and Materials Science Fundamental Aspects

Building Blocks for Complex Heterocyclic Architectures

The strategic placement of methyl groups on the pyrimidine (B1678525) ring in 2,4,6-trimethylpyrimidine provides reactive sites for further chemical transformations, making it a versatile starting material for the synthesis of more complex heterocyclic systems. These methyl groups can be functionalized, and the pyrimidine ring itself can participate in various reactions to build fused or linked heterocyclic structures.

One notable application is in the synthesis of substituted pyrimidines through condensation reactions. For instance, this compound can react with 2-furylamine under acidic conditions to produce 2-(furan-2-yl)-6-methylpyrimidin-4-amine. This reaction highlights the utility of this compound in constructing hybrid molecules that incorporate different heterocyclic moieties, which can lead to novel chemical and biological properties.

Furthermore, derivatives of this compound are instrumental in creating fused heterocyclic systems. For example, 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione, a derivative of trimethylpyrimidine, undergoes cycloaddition reactions with primary amines to form pyrido[3,4-d]pyrimidine (B3350098) ring systems. semanticscholar.orgresearchgate.net This transformation proceeds through a proposed Current time information in Bangalore, IN.grafiati.com-hydrogen shift to form a reactive intermediate that then participates in a cycloaddition with an aldimine, ultimately leading to the fused bicyclic heterocycle after dehydration. researchgate.net Such synthetic strategies are crucial for accessing complex scaffolds that are of interest in medicinal chemistry and materials science.

The reactivity of the methyl groups is also key to building larger structures. The methyl groups on the pyrimidine ring activate it towards electrophilic substitution, such as bromination at the 5-position using N-bromosuccinimide (NBS) to form 5-bromo-2,4,6-trimethylpyrimidine. vulcanchem.com This functionalized intermediate can then be used in further synthetic steps.

While the Hantzsch pyrimidine synthesis is a classic method for forming the pyrimidine ring itself from components like acetamidine (B91507) and acetylacetone (B45752), and modern [3+3] cycloaddition strategies offer alternative routes, the subsequent functionalization of the resulting this compound is where its value as a building block truly lies. Its role as a precursor extends to the agricultural industry, where trimethylpyrimidines are used to create herbicides and fungicides. vulcanchem.com

| Starting Material | Reagent(s) | Product | Application Area |

| This compound | 2-Furylamine, Acid | 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | Synthesis of hybrid heterocycles |

| 5-Formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | Primary amines | Pyrido[3,4-d]pyrimidines | Synthesis of fused heterocycles |

| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-2,4,6-trimethylpyrimidine | Functionalized intermediates for synthesis |

Precursors for Optoelectronic Chromophores and Extended π-Systems

The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor unit in the design of "push-pull" chromophores, which are molecules with an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. Current time information in Bangalore, IN. This architecture gives rise to interesting photophysical properties, including fluorescence and nonlinear optical (NLO) activity, which are highly sensitive to the molecular environment. Current time information in Bangalore, IN.

Derivatives of this compound, such as 2-chloro-4,6-dimethylpyrimidine, are key precursors in the synthesis of extended π-systems like arylvinylpyrimidines and 2,4,6-tris(arylvinyl)pyrimidines. Current time information in Bangalore, IN. These are typically synthesized through a combination of Suzuki-Miyaura cross-coupling and Knoevenagel condensation reactions. Current time information in Bangalore, IN. The resulting chromophores often exhibit significant emission solvatochromism, where the color of the emitted light changes with the polarity of the solvent. researchgate.netCurrent time information in Bangalore, IN.eie.gr This is due to the stabilization of a highly polar excited state. Current time information in Bangalore, IN.

The photoluminescence quantum yield (PLQY) of these systems is highly dependent on the substituents. For instance, in 2,4,6-tris(arylvinyl)pyrimidines, the nature of the substituent on the C2 arm can significantly influence the emission properties. Current time information in Bangalore, IN. Generally, arylvinylpyrimidines require strong electron-donating groups to be highly emissive. Current time information in Bangalore, IN.

The nonlinear optical (NLO) properties of pyrimidine-based chromophores have also been extensively studied. grafiati.comvulcanchem.com These materials are of interest for applications such as two-photon absorption (TPA) for 3D microfabrication and data storage. The NLO response can be tuned by altering the dimensionality of the chromophore, for example, by moving from a dipolar to a quadrupolar or octupolar design. vulcanchem.com However, the planarity of the molecule plays a crucial role; any significant twisting can disrupt the electronic conjugation and reduce the NLO effect and fluorescence efficiency. vulcanchem.com

| Chromophore Type | Synthetic Precursor | Key Photophysical Properties |

| Arylvinylpyrimidines | Chloro-substituted methylpyrimidines | Emission solvatochromism, pH sensitivity |

| 2,4,6-Tris(arylvinyl)pyrimidines | 2-Chloro-4,6-dimethylpyrimidine | Tunable PLQY, potential for white light emission |

| Pyrimidine-based D-π-A dyes | Methylenepyran donors and pyrimidine acceptors | Moderate NLO response, fluorescence quenching due to non-planarity |

Ligands in Catalysis (General Principles of Ligand Design)

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, allowing them to act as ligands and coordinate with metal ions to form metal complexes. vulcanchem.com These complexes can have significant applications in catalysis. vulcanchem.com The design of ligands based on the pyrimidine scaffold allows for the modulation of the electronic and steric properties of the resulting catalyst, which in turn influences its activity and selectivity. wur.nlchemrxiv.org

The basicity of the pyrimidine ring can be tuned by the substituents. The three methyl groups in this compound, for example, enhance its electron-donating ability compared to the unsubstituted pyrimidine. This modification of the electronic properties of the ligand can affect the stability and reactivity of the metal complex. vulcanchem.com

A key principle in ligand design is the ability to create a specific coordination environment around the metal center. Pyrimidine derivatives can act as bidentate or tridentate ligands, depending on the number and position of the coordinating atoms. For example, a series of metal complexes have been synthesized using 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione and 1-(4-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione as ligands with various transition metals like Cu(II), Mn(II), Co(II), Ni(II), and Zn(II). grafiati.com In these complexes, the ligand coordinates to the metal through an endocyclic nitrogen and an exocyclic sulfur atom, acting as a bidentate ligand. grafiati.com

The steric bulk of the ligand is another critical factor in catalyst design. Bulky ligands can influence the selectivity of a reaction by controlling the access of substrates to the metal center. The methyl groups in this compound contribute to its steric profile, which can be a desirable feature in certain catalytic applications. vulcanchem.com

While specific catalytic data for complexes of this compound itself are not extensively detailed in the provided search results, the general principles of using substituted pyrimidines as ligands are well-established. They are used in various catalytic reactions, including cross-coupling reactions, where the ligand plays a crucial role in the catalytic cycle. eie.gr The ability to systematically modify the pyrimidine core makes it a versatile platform for developing new catalysts with tailored properties. wur.nl

| Ligand Type | Metal Ion(s) | Coordination Mode | Potential Catalytic Application |

| This compound | Cu(II), Fe(III) | Monodentate (through N) | General catalysis |

| 1-Aryl-4,4,6-trimethyl pyrimidine-2-thiones | Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | Bidentate (N, S) | Various catalytic transformations |

Supramolecular Systems and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound and its derivatives makes them interesting components for the construction of such self-assembled systems.

The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the methyl groups can participate in weaker C-H···π or C-H···O/N interactions. This allows for the formation of well-defined hydrogen-bonding networks in cocrystals. For example, pyrimidine derivatives can form specific hydrogen-bonded patterns with molecules like 5-nitrouracil. The resulting cocrystals often exhibit layered structures where tapes of the pyrimidine derivative alternate with the partner molecule.

Derivatives of this compound have also been shown to self-assemble in solution. For instance, certain 4,6-distyrylpyrimidine (B1239026) derivatives with carbazole (B46965) substituents can form organogels in various organic solvents. Current time information in Bangalore, IN. This self-assembly is driven by a combination of intermolecular interactions, leading to the formation of a fibrous network that immobilizes the solvent. These gels can be stimuli-responsive; for example, the addition of an acid can disrupt the self-assembled structure and quench the fluorescence of the material. Current time information in Bangalore, IN.

The hydrazinolysis of 1,4,6-trimethylpyrimidine-2(1H)-thione demonstrates how the pyrimidine core can direct complex reaction pathways leading to self-assembled or rearranged products. In one pathway, the reaction yields 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and 3,5-dimethyl-pyrazole, showcasing a significant molecular reorganization.

The ability to form predictable and stable supramolecular structures is a key aspect of crystal engineering. By carefully selecting the functional groups on the pyrimidine ring and the co-crystallizing agent, it is possible to design materials with specific crystal packing and, consequently, desired physical properties.

| System | Interacting Molecules | Driving Forces for Self-Assembly | Resulting Supramolecular Structure |

| Cocrystals | Pyrimidine derivative and 5-nitrouracil | Hydrogen bonding (N-H···N, N-H···O) | Layered structures with alternating molecular tapes |

| Organogels | 4,6-Distyrylpyrimidine with carbazole substituents | π-π stacking, van der Waals forces | Fibrous network |

| Cocrystals | 4-Nitrophthalic acid and 2,4,6-collidine | Hydrogen bonding (O-H···N) | Very strong hydrogen-bonded complexes |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing the pyrimidine (B1678525) core are well-established, the pursuit of more efficient, sustainable, and versatile synthetic routes for 2,4,6-trimethylpyrimidine and its analogs remains a significant research frontier. ijsat.org Future explorations are expected to focus on several key areas:

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a paramount goal. This includes the use of greener solvents, catalyst-driven reactions that improve efficiency, and microwave-assisted synthesis to reduce reaction times and energy consumption. ijsat.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions for the synthesis of highly substituted this compound derivatives offers a streamlined approach to creating molecular diversity. These methods are atom-economical and can significantly reduce the number of synthetic steps and purification processes. ijsat.org

Solid-Phase Synthesis: Expanding on techniques used for other pyrimidines, solid-phase synthesis could offer an efficient pathway for creating libraries of this compound derivatives. researchgate.net This methodology facilitates purification and is amenable to automation, accelerating the discovery of compounds with desired properties.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe, scalable, and highly controlled production of this compound. This technology can offer advantages in terms of reaction optimization, heat management, and integration of reaction and purification steps.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Green Chemistry | Reduced environmental impact, increased safety, potential for lower costs. |

| Multicomponent Reactions | High efficiency, atom economy, rapid generation of molecular complexity. |

| Solid-Phase Synthesis | Simplified purification, suitability for library synthesis and automation. researchgate.net |

| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility. |

Deeper Understanding of Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing novel transformations. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms in greater detail.

Key areas of focus will include:

Kinetic and Thermodynamic Studies: Detailed kinetic studies of reactions involving this compound can provide quantitative data on reaction rates and the factors that influence them. rsc.org This, combined with thermodynamic analysis, will offer a complete picture of the reaction landscape. For instance, investigating the nitrosation of the methyl groups, a known reaction, could be further explored to understand the selectivity and reactivity under various conditions. jst.go.jp

Spectroscopic Interrogation: Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), will continue to be vital for identifying transient intermediates and characterizing reaction pathways. cdnsciencepub.com In-situ monitoring of reactions can provide real-time insights into the transformation process.

Isotopic Labeling Studies: The use of isotopically labeled this compound can help trace the fate of specific atoms throughout a reaction, providing unambiguous evidence for proposed mechanistic steps.

Advanced Computational Modeling for Predictive Design

The integration of computational chemistry has revolutionized the field of chemical research, and its application to this compound is expected to grow significantly. In silico methods offer a powerful tool for predicting molecular properties and guiding experimental design, thereby saving time and resources. mit.edu

Future computational efforts will likely concentrate on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level computational methods can be used to model the electronic structure of this compound and its derivatives. researchgate.netresearchgate.net These calculations can predict reactivity, spectroscopic properties, and the energetics of reaction pathways, offering insights that are often difficult to obtain experimentally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, 2D and 3D-QSAR models can be developed to establish a correlation between the structural features of this compound derivatives and their biological activity or physical properties. This allows for the rational design of new compounds with enhanced performance.

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict the binding modes of this compound derivatives with biological targets such as enzymes or receptors. mdpi.comnih.govmdpi.com Molecular dynamics simulations can then be used to study the stability of these interactions over time.

| Computational Method | Application in this compound Research |

| Quantum Chemistry (e.g., DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. researchgate.netresearchgate.net |

| QSAR | Correlation of chemical structure with biological activity or physical properties. |

| Molecular Docking | Prediction of binding interactions with biological macromolecules. mdpi.comnih.gov |

| Molecular Dynamics | Simulation of the dynamic behavior and stability of molecules and their complexes. nih.gov |

Development of Tailored Derivatives for Specific Research Endeavors

The versatility of the pyrimidine scaffold suggests that this compound can serve as a valuable building block for the creation of novel molecules with tailored functions. gsconlinepress.comresearchgate.net Future research will focus on the synthesis and evaluation of derivatives designed for specific applications.

Promising areas for the development of tailored derivatives include:

Medicinal Chemistry: The pyrimidine nucleus is a "privileged scaffold" in drug discovery. ijsat.org Derivatives of this compound could be designed and synthesized as potential anticancer, antimicrobial, or anti-inflammatory agents. mdpi.comresearchtrend.net By strategically modifying the core structure, researchers can optimize pharmacological properties.